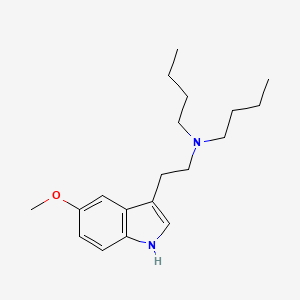

5-MethoxyN,N-dibutyltryptamine

Descripción general

Descripción

5-Methoxy-N,N-dibutyltryptamine (5-MeO-DBT) is a rare substituted tryptamine derivative, which is thought to be a psychoactive substance . It is a naturally occurring tryptamine with psychedelic properties . It is found in a wide variety of plant species, and also is secreted by the glands of at least one toad species, the Colorado River toad .

Molecular Structure Analysis

The molecular structure of 5-MeO-DBT is C19H30N2O with a molar mass of 302.462 g·mol−1 . The IUPAC name is N-Butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butan-1-amine .Aplicaciones Científicas De Investigación

Neuroendocrine Effects

Uthaug et al. (2019) investigated the effects of vaporized synthetic 5-methoxy-N,N-dimethyltryptamine (a closely related compound) on neuroendocrine markers, finding significant increases in cortisol levels and decreases in IL-6 concentrations in saliva. This study suggests that the compound could influence stress and immune response markers, although these changes were not directly correlated with mental health ratings or the psychedelic experience. Furthermore, the study noted improvements in affect and non-judgment immediately post-session and at follow-up, indicating potential therapeutic benefits for mood and cognitive function (Uthaug et al., 2019).

Pharmacological and Creative Potential

Germann (2019) discussed the unique psychological effects of 5-methoxy-N,N-dimethyltryptamine, emphasizing its unparalleled ego-dissolving effects which can lead to states of nondual consciousness. This review suggests that the compound could be used as a neurochemical tool for advancing understanding of cognitive processes and creativity, due to its potential to modulate cognitive and neuronal processes related to self-referential thinking and perception (Germann, 2019).

Metabolism and Toxicology

Sogawa et al. (2007) focused on the actions of 5-Methoxy-N,N-diisopropyltryptamine (another similar compound) against monoamine neurotransmitter transporters. The study found that it acts as a competitive serotonin transporter inhibitor, highlighting its serotonergic actions. This research contributes to understanding the pharmacological effects of related tryptamines, including potential toxicological implications (Sogawa et al., 2007).

Mecanismo De Acción

Target of Action

5-MethoxyN,N-dibutyltryptamine is a tryptamine derivative, which shares many similarities with other tryptamine hallucinogens . The primary targets of this compound are thought to be the serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and a variety of other physiological processes.

Mode of Action

The compound acts as an agonist at the serotonin receptors, meaning it binds to these receptors and activates them . This activation can lead to a variety of changes within the cell, such as altered gene expression or increased neuronal firing.

Pharmacokinetics

This compound is orally active, with dosages between 6–20 mg commonly reported . The compound produces effects with an onset of 20 to 30 minutes, and peak effects occur between 1 to 1.5 hours after administration .

Direcciones Futuras

There is a major revival of human psychedelic research driven by modern brain imaging studies and clinical trials providing safety and efficacy data for the use of psychedelics in the treatment of mental disorders . A range of biotech companies has shown an interest in the development of 5-MeO-DBT formulations for a range of medical indications, most notably depression . Fundamental research will also be needed to increase understanding of the neurophysiological and neural mechanisms that contribute to the potential clinical effects of 5-MeO-DBT and its sustainability and dissemination over time .

Propiedades

IUPAC Name |

N-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-4-6-11-21(12-7-5-2)13-10-16-15-20-19-9-8-17(22-3)14-18(16)19/h8-9,14-15,20H,4-7,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGCRISHWANOTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704547 | |

| Record name | 5-Methoxy-N,N-dibutyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73785-42-9 | |

| Record name | 5-Methoxy-N,N-dibutyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N,N-dibutyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIBUTYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q454YC4LIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

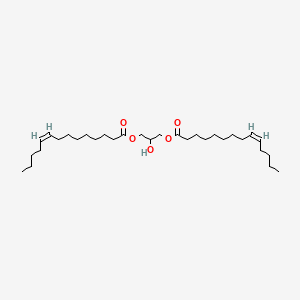

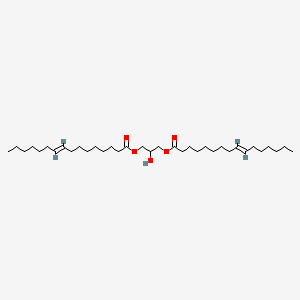

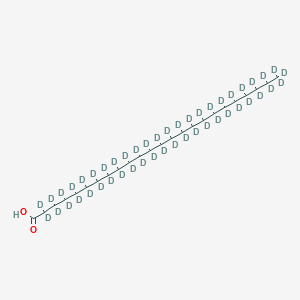

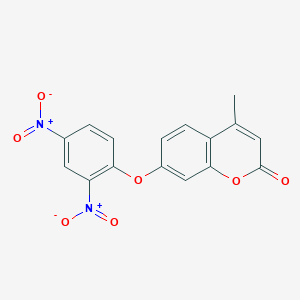

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)

![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)